molecular formula C8H14N2O3 B573496 Ethyl (1-formylpyrrolidin-3-yl)carbamate CAS No. 184107-59-3

Ethyl (1-formylpyrrolidin-3-yl)carbamate

Cat. No.: B573496
CAS No.: 184107-59-3
M. Wt: 186.211
InChI Key: GTPQAMGEYXOMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1-formylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C8H14N2O3. It is known for its unique structure, which includes a pyrrolidine ring, a formyl group, and a carbamate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1-formylpyrrolidin-3-yl)carbamate typically involves the reaction of ethyl carbamate with a formylating agent in the presence of a base. One common method includes the use of formic acid or formic acid derivatives as the formylating agent. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl (1-formylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (1-formylpyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1-formylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can alter the function of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl (1-formylpyrrolidin-3-yl)carbamate is unique due to its combination of a formyl group, a pyrrolidine ring, and a carbamate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

184107-59-3

Molecular Formula

C8H14N2O3

Molecular Weight

186.211

IUPAC Name

ethyl N-(1-formylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(12)9-7-3-4-10(5-7)6-11/h6-7H,2-5H2,1H3,(H,9,12)

InChI Key

GTPQAMGEYXOMPW-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1CCN(C1)C=O

Synonyms

Carbamic acid, (1-formyl-3-pyrrolidinyl)-, ethyl ester (9CI)

Origin of Product

United States

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